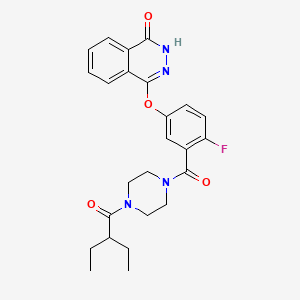
Phthalazine ketone derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine ketone derivative 2 is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. This compound is of significant interest due to its diverse biological and pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phthalazine ketone derivative 2 typically involves the reaction of a phthalazine precursor with various reagents under specific conditions. One common method includes the reaction of phthalazine with acetic anhydride, followed by further modifications to introduce the ketone functionality . Another approach involves the use of benzoxazinone derivatives as precursors, which are reacted with amines in ethanol to yield the desired phthalazine ketone derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Phthalazine ketone derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl amine in ethanol.
Major Products Formed:
Oxidation: Formation of phthalazine diones.
Reduction: Formation of phthalazine alcohols.
Substitution: Formation of N-substituted phthalazine derivatives.
Scientific Research Applications
Phthalazine ketone derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of phthalazine ketone derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and antitumor effects . The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Phthalazine ketone derivative 2 can be compared with other similar compounds such as:
Azelastin: An antihistamine with a similar phthalazine core structure.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent with a phthalazine backbone.
Uniqueness: this compound is unique due to its versatile biological activities and its potential as a precursor for the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial applications .
Properties
Molecular Formula |
C25H27FN4O4 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-[3-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H27FN4O4/c1-3-16(4-2)24(32)29-11-13-30(14-12-29)25(33)20-15-17(9-10-21(20)26)34-23-19-8-6-5-7-18(19)22(31)27-28-23/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,31) |
InChI Key |
IJSAVXZCXLCXRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC3=NNC(=O)C4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















